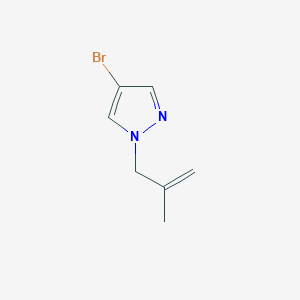

![molecular formula C10H14N4 B1463802 2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amin CAS No. 1281217-79-5](/img/structure/B1463802.png)

2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amin

Übersicht

Beschreibung

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine, also known as EIPA, is an organic compound with the molecular formula C9H13N3. It is a colorless, crystalline solid that is soluble in polar organic solvents. EIPA is a member of the imidazole family of compounds and is used in a variety of scientific and medical applications.

Wirkmechanismus

Target of Action

Similar imidazole derivatives have been identified as inhibitors of nitric oxide synthases , and others have been found to inhibit intracellular Akt activation .

Biochemical Pathways

Similar compounds have been found to affect the nitric oxide synthase pathway and the Akt signaling pathway .

Result of Action

Similar compounds have been found to inhibit microtubule assembly formation and cellular nitrate/nitrite synthesis .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine in laboratory experiments is its ability to bind to enzymes and induce conformational changes that alter their activity. This makes it a useful tool for studying enzyme structure and function. However, 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is not very stable and can be degraded by heat, light, and air.

Zukünftige Richtungen

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine has potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, it could be used to study the structure and function of proteins and DNA. It could also be used to develop new drugs and drug delivery systems. Furthermore, it could be used to study the mechanism of action of existing drugs and to develop new therapeutic strategies. Finally, it could be used to develop new diagnostics for diseases.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Modulation des GABA A-Rezeptors

Die strukturelle Ähnlichkeit dieser Verbindung zu Purinen ermöglicht es ihr, als positiver allosterischer Modulator des GABA A-Rezeptors zu wirken . Diese Anwendung ist bedeutsam bei der Entwicklung von Behandlungen für Erkrankungen des zentralen Nervensystems, wie Angstzustände und Epilepsie.

Pharmakologie: Hemmung der Protonenpumpe

In der Pharmakologie wurde festgestellt, dass Derivate von Imidazo[4,5-b]pyridin, zu denen auch unsere Verbindung gehört, als Protonenpumpenhemmer wirken . Diese Anwendung ist entscheidend für die Entwicklung von Medikamenten zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren.

Onkologie: Antikrebsaktivität

Die Fähigkeit von Imidazo[4,5-b]pyridin-Derivaten, zelluläre Signalwege zu beeinflussen, macht sie wertvoll in der onkologischen Forschung. Sie haben das Potenzial gezeigt, das Wachstum von Krebszellen zu hemmen, und bieten somit einen Weg zur Entwicklung neuer Antikrebsmedikamente .

Mikrobiologie: Antimikrobielle Eigenschaften

Die Forschung hat gezeigt, dass Imidazo[4,5-b]pyridin-Verbindungen antimikrobielle Eigenschaften aufweisen . Diese Anwendung ist besonders relevant im Kampf gegen antibiotikaresistente Bakterien und macht sie zu einem vielversprechenden Forschungsbereich für neue antimikrobielle Wirkstoffe.

Biochemie: Hemmung von Enzymen

In der Biochemie werden diese Verbindungen auf ihre Fähigkeit untersucht, Enzyme zu hemmen, die am Kohlenhydratstoffwechsel beteiligt sind, was für das Verständnis und die Behandlung von Stoffwechselerkrankungen unerlässlich ist .

Analytische Chemie: Chemische Analyse

Die einzigartige Struktur der Verbindung ermöglicht ihre Verwendung in der analytischen Chemie zur Identifizierung und Quantifizierung verschiedener biologischer Substanzen .

Umweltwissenschaften: Ökotoxikologische Studien

Obwohl direkte Anwendungen in den Umweltwissenschaften nicht umfassend dokumentiert sind, machen die potenziellen Auswirkungen der Verbindung auf biologische Systeme sie zu einem Kandidaten für ökotoxikologische Studien, um ihre Auswirkungen auf Ökosysteme zu beurteilen .

Industrielle Anwendungen: Synthese von Funktionsmaterialien

Schließlich ist die Synthese und Funktionalisierung von Imidazo[4,5-b]pyridin-Derivaten, einschließlich unserer Verbindung, von Interesse bei der Herstellung von Materialien mit spezifischen Eigenschaften für industrielle Anwendungen .

Biochemische Analyse

Biochemical Properties

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a GABA A receptor positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. Additionally, it has been found to inhibit certain enzymes involved in carbohydrate metabolism .

Cellular Effects

The effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a crucial role in inflammation and immune responses . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine vary with different dosages. At low doses, it has been found to have therapeutic effects, such as reducing inflammation and modulating neurotransmission . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(3-ethylimidazo[4,5-b]pyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-2-14-9(5-6-11)13-8-4-3-7-12-10(8)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBIOPPGLQFJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1N=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)

![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)

![4-[(3-Methoxypropyl)sulfanyl]aniline](/img/structure/B1463732.png)

![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)